molecular formula C11H12BrClN2O B2922426 6-Bromospiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride CAS No. 2247105-73-1

6-Bromospiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride

Cat. No.: B2922426
CAS No.: 2247105-73-1
M. Wt: 303.58
InChI Key: YOFUCUIOUWEOCY-UHFFFAOYSA-N
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Description

The compound “6-Bromospiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride” is a complex organic molecule. It likely contains a spiro[indoline-3,3’-pyrrolidin] core structure, which is a type of spiro compound where two rings share a single atom . The “6-Bromo” indicates the presence of a bromine atom at the 6th position of the spiro[indoline-3,3’-pyrrolidin] core .

Scientific Research Applications

Synthesis and Cytotoxicity

The synthesis of dispirooxindoles, which may include compounds similar to 6-Bromospiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride, involves regio- and diastereoselective processes yielding derivatives with potential cytotoxic activities. Such compounds have shown considerable in vitro cytotoxicity against specific cancer cell lines, indicating their potential in cancer research and therapy. The mechanisms underlying their cytotoxic actions might involve the generation of reactive oxygen species (ROS) and possibly indirect p53-dependent pathways (Novotortsev et al., 2021).

Synthesis of Spiro Derivatives

The acetic acid-catalyzed synthesis of arylidenespiro[indoline-3,1'-pyrrolizines] demonstrates the versatility of spiro compounds in creating functionalized molecules. These spiro derivatives have been evaluated for their in vitro efficacy against various cancer cell lines, showcasing their potential in medicinal chemistry and drug development (Huang et al., 2019).

Pyrrolizine Chemistry

Research on pyrrolizines, which share structural similarities with this compound, explores their reactions with cyanogen bromide and trifluoroacetic anhydride. These studies provide insights into the synthesis of indoline and pyrroloindole derivatives, contributing to the understanding of heterocyclic chemistry and its applications in synthesizing complex molecular structures (Verboom et al., 1982).

Properties

IUPAC Name

6-bromospiro[1H-indole-3,3'-pyrrolidine]-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O.ClH/c12-7-1-2-8-9(5-7)14-10(15)11(8)3-4-13-6-11;/h1-2,5,13H,3-4,6H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFUCUIOUWEOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12C3=C(C=C(C=C3)Br)NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247105-73-1
Record name 6-bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-2-one hydrochloride
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